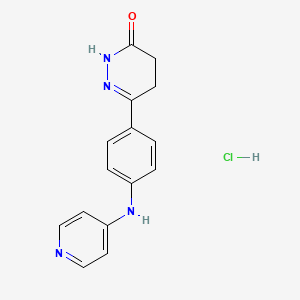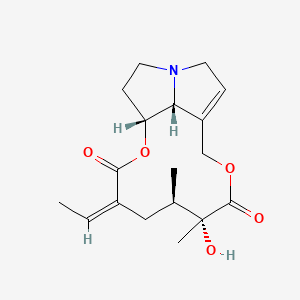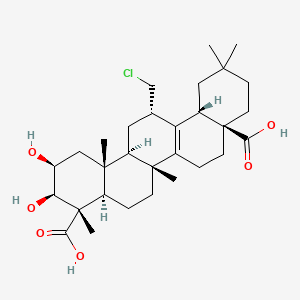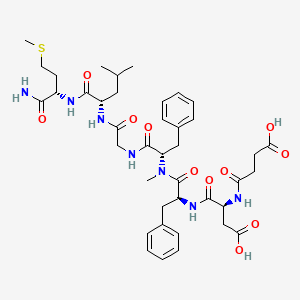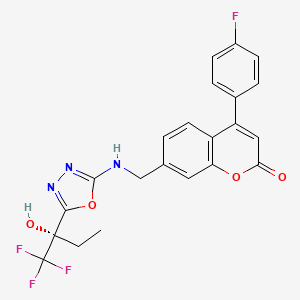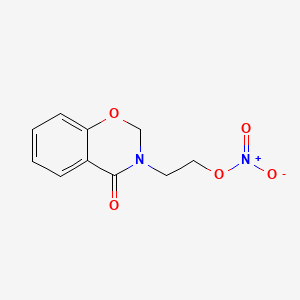
Sinitrodil
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Sinitrodil involves several key steps:
Reaction of Methyl 2-Hydroxybenzoate with Ethanolamine: This reaction produces 2-hydroxy-N-(2-hydroxyethyl)benzamide.
Cyclization with Paraformaldehyde: The intermediate is then cyclized with paraformaldehyde under acidic conditions to form 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4(3H)-one.
Treatment with Thionyl Chloride: This step converts the compound to its chloro derivative.
Reaction with Silver Nitrate: Finally, the chloro derivative is reacted with silver nitrate in refluxing acetonitrile to yield this compound.
Analyse Chemischer Reaktionen
Sinitrodil unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Als organisches Nitrat kann this compound Oxidationsreaktionen unterliegen, insbesondere in Gegenwart von Oxidationsmitteln.
Reduktion: Die Nitratgruppe kann reduziert werden, um verschiedene stickstoffhaltige Verbindungen zu bilden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an solchen, die die Nitratgruppe betreffen.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Wasserstoffgas. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab, umfassen aber oft Derivate der ursprünglichen Nitratstruktur .
Wissenschaftliche Forschungsanwendungen
Sinitrodil wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:
Herz-Kreislauf-Forschung: Aufgrund seiner vasodilatorischen Eigenschaften wird this compound auf sein Potenzial zur Behandlung von Erkrankungen wie Myokardischämie und Angina pectoris untersucht.
Pharmakologische Studien: Die Wirkung der Verbindung auf die Guanylatcyclase macht sie zu einem wertvollen Werkzeug, um die Rolle des Enzyms in verschiedenen physiologischen Prozessen zu untersuchen.
Arzneimittelentwicklung: Die einzigartigen Eigenschaften von this compound haben zu seiner Erforschung als potenzielles Therapeutikum bei Herz-Kreislauf-Erkrankungen geführt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Stimulation der Guanylatcyclase, einem Enzym, das die Umwandlung von Guanosintriphosphat in zyklisches Guanosinmonophosphat (cGMP) katalysiert. Dieser Anstieg der cGMP-Spiegel führt zur Relaxation der glatten Muskelzellen, was zu einer Vasodilatation führt. Zu den beteiligten molekularen Zielstrukturen gehören das Guanylatcyclase-Enzym und die durch cGMP aktivierten nachgeschalteten Signalwege .
Wirkmechanismus
Sinitrodil exerts its effects by stimulating guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to the relaxation of smooth muscle cells, resulting in vasodilation. The molecular targets involved include the guanylate cyclase enzyme and the downstream signaling pathways activated by cGMP .
Vergleich Mit ähnlichen Verbindungen
Sinitrodil wird mit anderen organischen Nitraten verglichen, wie z. B.:
Glyceryltrinitrat (Nitroglycerin): Beide Verbindungen werden wegen ihrer vasodilatorischen Wirkung eingesetzt, aber this compound hat ein anderes pharmakokinetisches Profil gezeigt.
Isosorbidmononitrat und -dinitrat: Diese Verbindungen wirken ebenfalls als Vasodilatatoren, unterscheiden sich aber in ihrer Wirkdauer und ihren spezifischen klinischen Anwendungen.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Stimulation der Guanylatcyclase und seiner möglichen Selektivität für große Arterien, was in bestimmten klinischen Szenarien Vorteile bieten könnte .
Eigenschaften
IUPAC Name |
2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-10-8-3-1-2-4-9(8)16-7-11(10)5-6-17-12(14)15/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVFCWQCRHXYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162365 | |
| Record name | Sinitrodil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143248-63-9 | |
| Record name | Sinitrodil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143248639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sinitrodil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SINITRODIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3FJ2C4H75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


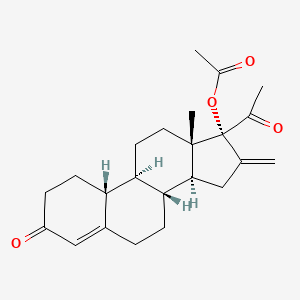
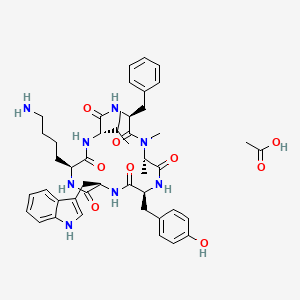
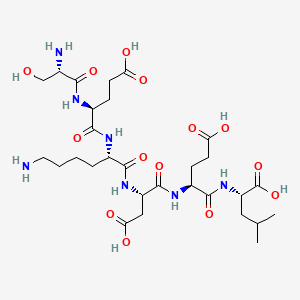
![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)
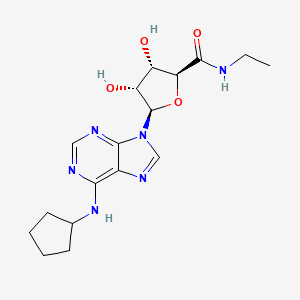

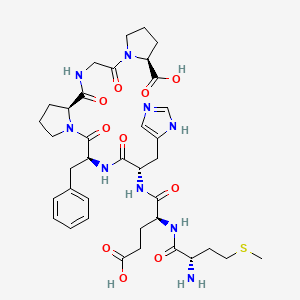

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)
